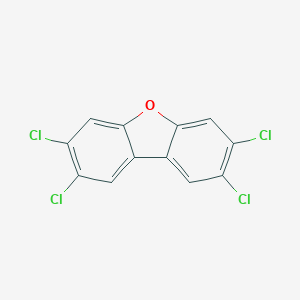

2,3,7,8-Tetrachlorodibenzofuran

Vue d'ensemble

Description

Le 2,3,7,8-Tétrachlorodibenzo-furane est un dibenzo-furane polychloré de formule chimique C₁₂H₄Cl₄O. Il appartient à la famille des dibenzo-furanes chlorés, qui contiennent entre un et huit atomes de chlore liés au système cyclique parent du dibenzo-furane . Ce composé est connu pour sa persistance dans l'environnement et sa toxicité potentielle. Il n'est pas produit commercialement mais est formé comme sous-produit indésirable dans divers procédés industriels .

Méthodes De Préparation

Le 2,3,7,8-Tétrachlorodibenzo-furane n'est pas fabriqué intentionnellement. Il se forme généralement comme sous-produit dans des procédés industriels qui impliquent des composés chlorés. Les conditions de formation comprennent les milieux alcalins, les températures supérieures à 150 °C et l'exposition aux rayons UV ou aux substances formant des radicaux . Dans la production de pesticides chlorés, il est formé par la condensation intermoléculaire des ortho-chlorophénols. De plus, les réactions de cyclisation intramoléculaire des pré-dibenzo-furanes et les procédés de traitement thermique des déchets impliquant la combustion et la pyrolyse de composés organochlorés ou organiques non chlorés en présence de chlorures conduisent également à sa formation .

Analyse Des Réactions Chimiques

Le 2,3,7,8-Tétrachlorodibenzo-furane subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que les voies détaillées soient moins souvent étudiées.

Substitution : Il peut subir des réactions de substitution aromatique nucléophile, en particulier en présence de radicaux réactifs comme le radical méthylidène (CH). Cette réaction peut conduire à la formation de plusieurs produits en fonction des conditions de réaction.

Applications de la recherche scientifique

Le 2,3,7,8-Tétrachlorodibenzo-furane est principalement étudié pour ses impacts environnementaux et toxicologiques. Il est utilisé comme composé modèle pour comprendre le comportement des dibenzo-furanes polychlorés dans l'environnement. Les applications de recherche comprennent :

Chimie environnementale : Étude de sa formation, de sa dégradation et de sa persistance dans différents compartiments environnementaux.

Toxicologie : Investigation de ses effets toxiques sur différents organismes, y compris son impact sur les fonctions hépatiques et la santé reproductive

Photocatalyse : Exploration de sa dégradation en utilisant des méthodes photocatalytiques impliquant des catalyseurs à base de titane.

Mécanisme d'action

Les effets toxiques du 2,3,7,8-Tétrachlorodibenzo-furane sont médiés par son interaction avec le récepteur des hydrocarbures aromatiques (AhR). Lorsqu'il se lie à AhR, il active l'expression de plusieurs gènes d'enzymes métabolisant les xénobiotiques de phase I et II, tels que le gène CYP1A1 . Cette activation conduit à divers effets biochimiques et toxiques, notamment le stress oxydatif et une potentialité cancérigène .

Applications De Recherche Scientifique

Environmental Monitoring

1. Detection and Measurement:

TCDF is often monitored in environmental samples due to its potential ecological impacts. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect TCDF in soil, water, and biological tissues. These methods allow for the quantification of TCDF levels in various ecosystems, facilitating assessments of contamination and exposure risks.

2. Toxic Equivalency Factors (TEFs):

The concept of TEFs is crucial for evaluating the toxicity of TCDF relative to other dioxins and furans. TEFs provide a standardized method for assessing the cumulative toxicity of complex mixtures containing TCDF and other related compounds. The U.S. Environmental Protection Agency (EPA) has established TEFs that are used in risk assessments to estimate the potential health effects associated with exposure to TCDF and its congeners .

Toxicological Research

1. Health Effects Studies:

Research has documented various health effects associated with TCDF exposure, particularly in animal models. Studies indicate that TCDF can induce carcinogenic effects in rodents, leading to liver tumors and other malignancies . These findings are critical for understanding the potential risks to human health, especially for populations exposed to contaminated environments.

2. Case Studies:

Several case studies illustrate the health impacts of TCDF exposure:

- A notable case involved two women with severe chloracne attributed to high levels of TCDD (which shares toxicological similarities with TCDF). One patient exhibited extremely high blood fat levels of TCDD, leading to significant health complications .

- Epidemiological studies have linked TCDF exposure to increased cancer risks among specific cohorts, such as workers in chemical manufacturing industries and residents near contaminated sites .

Risk Assessment

1. Human Health Risk Assessments:

Quantitative risk assessments have been conducted to evaluate the carcinogenic potential of TCDF in humans. These assessments utilize dose-response models based on animal data to estimate cancer risk probabilities associated with various exposure levels . For instance, conservative estimates suggest that daily doses as low as 0.15-2.4 pg/kg body weight could pose a significant cancer risk over a lifetime .

2. Environmental Risk Assessments:

Environmental risk assessments consider the ecological impacts of TCDF on wildlife and ecosystems. Research indicates that TCDF can bioaccumulate in aquatic organisms, leading to adverse effects on fish and avian species through AhR (Aryl hydrocarbon receptor) mediated mechanisms . The assessment of ecological risks often requires evaluating the combined effects of multiple contaminants, including other dioxins and furans.

Toxic Equivalency Factors (TEFs) for Dioxins and Furans

| Compound | TEF Value |

|---|---|

| 2,3,7,8-TCDD | 1 |

| 2,3,4,7,8-PeCDF | 0.5 |

| 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.01 |

Summary of Health Effects Observed in Animal Studies

| Study Type | Observed Effects | Species |

|---|---|---|

| Long-term feeding studies | Liver tumors | Rats |

| Skin application studies | Increased incidence of fibrosarcomas | Mice |

| Developmental toxicity studies | Thyroid adenomas | Female Mice |

Mécanisme D'action

The toxic effects of 2,3,7,8-Tetrachlorodibenzofuran are mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to various biochemical and toxic effects, including oxidative stress and potential carcinogenicity .

Comparaison Avec Des Composés Similaires

Le 2,3,7,8-Tétrachlorodibenzo-furane fait partie de la famille plus large des dibenzo-furanes polychlorés (PCDF), qui comprend des composés avec des nombres et des positions variables d'atomes de chlore. Des composés similaires incluent :

2,3,7,8-Tétrachlorodibenzo-p-dioxine (TCDD) : Connu pour sa forte toxicité et sa persistance dans l'environnement.

Le 2,3,7,8-Tétrachlorodibenzo-furane est unique en raison de son modèle de substitution du chlore spécifique, qui influence sa réactivité et sa toxicité par rapport aux autres PCDF .

Activité Biologique

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family and is recognized for its potent biological activity and toxicological implications. This article delves into the biological effects of TCDF, emphasizing its pharmacokinetics, mechanisms of action, and health effects based on diverse research findings.

TCDF is a colorless crystalline solid that is sparingly soluble in most organic solvents and essentially insoluble in water. Its stability to heat and chemical degradation makes it a persistent environmental contaminant. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 322.4 g/mol |

| Solubility | Sparingly soluble in organic solvents; insoluble in water |

| Stability | Stable to heat, acids, and alkali; degrades under UV light |

Pharmacokinetics

Research indicates that TCDF undergoes significant absorption and bioaccumulation in animal models. A study on rats showed that following a single subcutaneous injection of TCDF, peak concentrations were observed in the liver and adipose tissues after several days. The half-life (T1/2) of TCDF in liver tissue was approximately 13.6 days, while in adipose tissue it was about 24.5 days .

Key Findings:

- Absorption : 90% absorption within 3 days post-injection.

- Distribution : Peak liver concentration after 3 days was 4.7 ng/g wet weight.

- Induction of Liver Enzymes : Maximum induction of ethoxyresorufin O-deethylase (EROD) activity was observed at 14-fold increase after administration of 300 ng TCDF/kg body weight .

Toxicological Impact

TCDF exhibits a range of toxicological effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to alterations in gene expression and cellular responses, contributing to various health issues:

- Carcinogenicity : TCDF is classified as a possible human carcinogen based on animal studies that demonstrated tumorigenesis at high exposure levels .

- Immunotoxicity : Research has shown that TCDF can induce immunosuppression by affecting thymus function and antibody production in exposed animals .

- Reproductive Toxicity : Although no significant reproductive effects were noted at lower doses in male mice, higher doses have been linked to adverse reproductive outcomes .

TCDF's biological activity is primarily mediated through the AhR pathway:

- Gene Expression Modulation : Activation of AhR leads to transcriptional changes that affect various biological pathways including those involved in metabolic processes and cellular defense mechanisms .

- Inflammation : TCDF exposure has been associated with increased inflammatory responses due to the release of cytokines and chemokines from activated macrophages .

Case Studies

Several case studies highlight the environmental and health impacts of TCDF exposure:

- Environmental Contamination : In regions with historical industrial discharge, elevated levels of TCDF have been linked to increased incidences of chloracne and other systemic disorders among local populations .

- Laboratory Studies : In vitro studies using Hepa1c1c7 mouse hepatoma cells demonstrated significant luciferase induction upon exposure to TCDF, indicating its potency as an AhR agonist .

Propriétés

IUPAC Name |

2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVNVHUTQZITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052147 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.92X10-4 mg/l @ 26 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000153 [mmHg] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 2,2,4-trimethylpentane | |

CAS No. |

51207-31-9, 89059-46-1 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-228 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.